E-Ivnt
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
99608-22-7 |
|---|---|
Molecular Formula |
C20H27IO2 |
Molecular Weight |
424.3 g/mol |
IUPAC Name |
(8R,10R,13S,14S,17R)-17-hydroxy-17-[(E)-2-(125I)iodanylethenyl]-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H27IO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h10-12,15-18,23H,2-9H2,1H3/b11-10+/t15-,16?,17+,18-,19-,20+/m0/s1/i21-2 |
InChI Key |
KIUMLVBHJJIUCE-FZFOIODJSA-N |
SMILES |
CC12CCC3C(C1CCC2(C=CI)O)CCC4=CC(=O)CCC34 |
Isomeric SMILES |
C[C@]12CCC3[C@H]([C@@H]1CC[C@]2(/C=C/[125I])O)CCC4=CC(=O)CC[C@H]34 |
Canonical SMILES |
CC12CCC3C(C1CCC2(C=CI)O)CCC4=CC(=O)CCC34 |
Synonyms |
(2-iodovinyl)-19-nortestosterone 17 beta-hydroxy-17 alpha-(2-iodovinyl)-4-estren-3-one E-IVNT |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies for E Ivnt Type Compounds
Exploration of Novel Synthetic Pathways for "E-Ivnt" Scaffolds
Developing novel synthetic pathways is crucial for accessing complex molecular scaffolds that may be difficult or impossible to synthesize using traditional methods. This involves designing entirely new reaction sequences or utilizing innovative reaction types to build the core structure of "this compound." The exploration of novel pathways often begins with retrosynthetic analysis, working backward from the target molecule to identify simpler, readily available starting materials and key bond-forming disconnections. fiveable.me Modern approaches increasingly integrate computational tools and data-driven strategies to predict reaction outcomes and optimize conditions, minimizing trial-and-error. afjbs.comnccr-marvel.ch Techniques such as multicomponent reactions (MCRs) and domino processes are explored to assemble multiple bonds in a single operation, reducing the number of steps and minimizing waste. afjbs.commdpi.com For instance, MCRs have proven effective in rapidly generating diverse molecular frameworks, including heterocycles and natural product analogues. afjbs.com Furthermore, the integration of flow chemistry can offer advantages in terms of reaction control, efficiency, and safety for developing novel routes. mdpi.cominnosyn.comfrontiersin.org
Catalytic Approaches in the Efficient Synthesis of "this compound" and its Analogues
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed efficiently, selectively, and under milder conditions. fiveable.menih.gov For complex molecules like "this compound," catalytic approaches are indispensable for controlling reactivity and achieving desired transformations.
Organocatalysis and Biocatalysis in "this compound" Construction
Organocatalysis, which utilizes small organic molecules as catalysts, and biocatalysis, employing enzymes, offer highly selective and environmentally benign routes for constructing complex molecules. nccr-marvel.chfrontiersin.orgnih.govmonash.edu Organocatalysts, often metal-free, can facilitate a wide range of transformations with remarkable efficiency and enantioselectivity. nccr-marvel.chfrontiersin.org Biocatalysis leverages the exquisite selectivity of enzymes, enabling highly specific transformations, including asymmetric synthesis, under mild conditions. frontiersin.orgnih.govacs.org Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity, making them valuable tools for complex molecule synthesis. nih.govacs.org Recent advances in enzyme engineering have expanded the scope of biocatalysis, allowing for tailored reactivity and substrate specificity. nih.govnih.gov
Heterogeneous and Homogeneous Catalysis for "this compound" Synthesis
Both heterogeneous and homogeneous catalysis are widely applied in the synthesis of complex organic molecules. Homogeneous catalysts, typically soluble metal complexes, often exhibit high activity and selectivity due to their well-defined active sites and tunable ligand environments. fiveable.meresearchgate.networldscientific.com They are particularly useful for achieving high levels of stereocontrol. baranlab.org Heterogeneous catalysts, which are in a different phase from the reactants (usually solid), offer advantages in terms of ease of separation and recycling, making them attractive for large-scale processes. researchgate.netbaranlab.orgrsc.orgwordpress.com While traditionally seen as less selective than homogeneous catalysts, recent developments in heterogeneous catalysis, including the design of supported metal nanoparticles and single-atom catalysts, have led to significant improvements in activity and selectivity. rsc.org The synergy between homogeneous and heterogeneous catalysis concepts is also being explored to combine the benefits of both approaches. rsc.org
Stereoselective and Regioselective Synthesis Techniques Applied to "this compound"
Controlling stereochemistry (the 3D arrangement of atoms) and regiochemistry (the site of reaction) is paramount in the synthesis of complex molecules like "this compound," as different stereoisomers or regioisomers can have vastly different properties. masterorganicchemistry.com Stereoselective synthesis aims to favor the formation of one stereoisomer over others, while regioselective synthesis targets a specific functional group or position within a molecule. masterorganicchemistry.com
Key techniques for achieving stereoselectivity include asymmetric catalysis (using chiral catalysts), chiral pool synthesis (starting from naturally occurring chiral compounds), and the use of chiral auxiliaries. solubilityofthings.comethz.ch Enantioselective catalysis, utilizing chiral catalysts (organic or inorganic), is a powerful method for creating enantiomerically enriched compounds. solubilityofthings.comethz.ch Biocatalysis is also a highly effective method for achieving enantioselectivity. acs.orgsolubilityofthings.com
Regioselectivity can be controlled through careful selection of reagents, reaction conditions, and the strategic placement of functional groups or protecting groups within the molecule. masterorganicchemistry.com Templated synthesis, using covalent templates, has been shown to direct reactions to specific sites on complex scaffolds, achieving high levels of regioselectivity. acs.org
Development of "this compound" Analogues and Structurally Related Derivatives
The synthesis of analogues and derivatives of a lead compound like "this compound" is a critical aspect of chemical research, allowing for the exploration of structure-activity relationships and the potential optimization of properties. researchgate.netacs.orgmdpi.com This involves modifying the core structure of "this compound" or appending different functional groups to create a library of related compounds. Strategies for analogue synthesis often build upon the established synthetic route to the parent compound, introducing variations at specific steps or utilizing divergent synthesis approaches from a common intermediate. acs.orgrsc.org Techniques such as late-stage functionalization enable the introduction of diversity towards the end of a synthetic sequence. ethz.ch The design of analogues can be guided by insights into the proposed mechanism of action or by computational modeling. researchgate.net
Process Optimization and Scalability Research for "this compound" Laboratory and Pilot Production
Translating a synthetic route from the laboratory scale to pilot-scale and eventually to manufacturing requires significant process optimization and scalability research. innosyn.comotavachemicals.comfraunhofer.detarosdiscovery.com This involves refining reaction conditions to maximize yield, purity, and efficiency while minimizing waste and cost. otavachemicals.comfraunhofer.detarosdiscovery.com Parameters such as temperature, pressure, solvent, reagent equivalents, and reaction time are carefully studied and optimized. tarosdiscovery.comrichmanchemical.com Scalability research focuses on identifying and addressing challenges that arise when increasing the reaction volume, such as heat transfer, mixing, and solid handling. innosyn.comfraunhofer.derichmanchemical.com Pilot plants play a crucial role in bridging the gap between laboratory synthesis and commercial production, allowing for the evaluation of the process under conditions that mimic larger-scale manufacturing. innosyn.comfraunhofer.derichmanchemical.com Key considerations during scale-up include safety, feasibility, product quality, and critical operating parameters. innosyn.comrichmanchemical.com Continuous manufacturing approaches are also being explored to improve efficiency and control during scale-up. innosyn.com
Interactive Data Table (Illustrative Example - Data is Hypothetical)
Below is a hypothetical table illustrating potential data that might be generated during the optimization of a key step in the synthesis of "this compound."
| Experiment | Temperature (°C) | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | E:Z Ratio |
| Opt-01 | 25 | 5 | 12 | 75 | 10:1 |
| Opt-02 | 40 | 5 | 8 | 82 | 15:1 |
| Opt-03 | 40 | 3 | 10 | 80 | 14:1 |
| Opt-04 | 50 | 3 | 6 | 78 | 12:1 |
| Opt-05 | 40 | 4 | 9 | 85 | 16:1 |
Note: This table presents hypothetical data for illustrative purposes only and does not represent actual experimental results for "this compound."
Detailed Research Findings (Illustrative Example - Findings are General Principles)
Sophisticated Structural Elucidation and Conformational Analysis of E Ivnt
Advanced Spectroscopic Techniques in Structural Characterization of "E-Ivnt"
Spectroscopic methods are indispensable for elucidating the molecular structure of complex organic molecules like this compound. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information on connectivity, functional groups, stereochemistry, and electronic properties.
High-resolution NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic compounds. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments would provide an unambiguous assignment of all proton and carbon signals, confirming the covalent framework of the molecule.
The ¹H NMR spectrum would reveal characteristic signals for the steroid backbone. rsc.orgrsc.org The vinylic proton of the α,β-unsaturated ketone system at C4 would appear as a singlet in the downfield region. The protons of the E-iodovinyl group at C17 would exhibit distinct chemical shifts and a coupling constant characteristic of a trans configuration. The signals for the steroid's numerous methylene (B1212753) and methine protons would appear in the more upfield region, with their multiplicity and coupling patterns revealing their spatial relationships. rsc.org
The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom. Key signals would include those for the carbonyl carbon (C3), the olefinic carbons (C4, C5, and the iodovinyl carbons), the hydroxyl-bearing carbon (C17), and the angular methyl carbon (C18).
Interactive Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | ~5.8 | Singlet |
| H-1' (Iodovinyl) | ~6.2 | Doublet |
| H-2' (Iodovinyl) | ~6.5 | Doublet |
| 18-CH₃ | ~0.9 | Singlet |
| 17-OH | Variable | Singlet (broad) |
Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 (C=O) | ~199 |
| C-4 (=CH) | ~124 |
| C-5 (=C<) | ~168 |
| C-17 (-C-OH) | ~81 |
| C-1' (=CH-I) | ~80 |
| C-2' (=-CH₂) | ~145 |
| C-18 (-CH₃) | ~14 |
Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are used to determine the exact molecular weight and elemental formula of this compound. nih.govjst.go.jp For the non-radioactive isotopologue (containing ¹²⁷I), this would confirm the molecular formula C₂₀H₂₇IO₂.
Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern of steroids is often characterized by specific losses related to the functional groups and the steroidal core. nih.govacs.orgtandfonline.com For this compound, expected fragmentation pathways would include:
Loss of water (H₂O) from the 17β-hydroxyl group.
Loss of the iodovinyl side chain (C₂H₂I).
Cleavage of the D-ring , a common fragmentation pathway for steroids. acs.org
Sequential losses from the steroid A/B ring system.
Interactive Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (using ¹²⁷I)
| Ion Species | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₂₀H₂₈IO₂⁺ | 427.1132 | Protonated Molecular Ion |
| [M+H-H₂O]⁺ | C₂₀H₂₆IO⁺ | 409.1026 | Loss of water |
| [M+H-C₂H₂I]⁺ | C₁₈H₂₆O₂⁺ | 274.1933 | Loss of iodovinyl group |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. mt.comksu.edu.sa For this compound, these techniques would confirm the presence of key structural motifs.
IR Spectroscopy : Would show strong absorption bands for polar bonds. A strong, sharp peak would be observed for the C=O stretch of the ketone, while the C=C stretch of the enone system would also be prominent. acs.org The broad O-H stretching vibration from the tertiary alcohol at C17 would be clearly visible.
Raman Spectroscopy : Is particularly sensitive to non-polar, symmetric bonds. It would provide complementary information, with strong signals expected for the C=C bonds of the enone and the iodovinyl group. nih.govunibe.ch The C-I bond would also have a characteristic low-frequency vibration.
Interactive Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| O-H (alcohol) | Stretching | 3200-3600 (broad) | Weak |
| C-H (sp², sp³) | Stretching | 2850-3100 | 2850-3100 |
| C=O (ketone) | Stretching | 1650-1680 (strong) | Moderate |
| C=C (enone) | Stretching | 1600-1640 (moderate) | Strong |
| C=C (vinyl) | Stretching | ~1620 | Strong |
| C-I | Stretching | 500-600 | Moderate |
This compound is a chiral molecule with several stereocenters inherited from the 19-nortestosterone framework. Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential interaction of the molecule with left- and right-circularly polarized light, which is essential for confirming its absolute stereochemistry.
The CD spectrum of this compound would be dominated by the electronic transitions of the α,β-unsaturated ketone chromophore. rsc.orgacs.org This system typically gives rise to two main Cotton effects: a lower energy n→π* transition and a higher energy π→π* transition. The sign and magnitude of these Cotton effects are highly sensitive to the chirality of the surrounding atoms, particularly the conformation of the A and B rings of the steroid. rsc.orgresearchgate.net By comparing the experimental CD spectrum to established rules for Δ⁴-3-ketosteroids, the absolute configuration of the entire steroid nucleus can be confirmed. acs.org
XPS and EELS are surface-sensitive techniques that provide information about elemental composition, chemical states, and electronic structure. While not standard for routine small molecule characterization, they can offer unique insights.
X-ray Photoelectron Spectroscopy (XPS) : This technique would be used to analyze the core-level electron binding energies of the elements in this compound (C, O, I). High-resolution scans of the C 1s region could differentiate between carbons in different chemical environments (C-C, C-O, C=C, C=O). The I 3d region would show a characteristic doublet, with a binding energy confirming the covalent C-I bond. psi.chresearchgate.netthermofisher.comkombyonyx.com
Electron Energy Loss Spectroscopy (EELS) : EELS probes electronic excitations. In the low-loss region, it could identify plasmon excitations and transitions involving valence electrons, such as the π→π* transitions of the conjugated enone and iodovinyl systems, complementing data from UV-Vis and CD spectroscopy.
Interactive Table 5: Predicted XPS Core-Level Binding Energies for this compound
| Element/Orbital | Chemical State | Predicted Binding Energy (eV) |
| C 1s | C-C, C-H | ~284.8 |
| C 1s | C-O, C=C | ~286.0 |
| C 1s | C=O | ~288.0 |
| O 1s | C-OH, C=O | ~532.5 |
| I 3d₅/₂ | C-I | ~619.5 |
Crystallographic Approaches for "this compound" Molecular Architecture Determination
Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. Obtaining a suitable crystal of this compound would allow for the precise determination of all atomic coordinates.
The resulting crystal structure would provide definitive data on:
Bond Lengths and Angles : Confirming the expected geometries of the sp², sp³, C=O, and C-I bonds.
Molecular Conformation : Revealing the precise chair/half-chair conformations of the four steroid rings.
Stereochemistry : Providing unequivocal proof of the absolute configuration at all chiral centers.
Intermolecular Interactions : Detailing how molecules pack in the crystal lattice, including any hydrogen bonding involving the 17β-hydroxyl group.
While no crystal structure for this compound is publicly available, data from closely related 19-nortestosterone derivatives suggest the expected structural features. researchgate.netresearchgate.net The analysis would yield a detailed architectural model, crucial for computational modeling and understanding its binding mechanism at the progesterone (B1679170) receptor.
Powder X-ray Diffraction for Polymorphic Studies of "this compound"
Powder X-ray diffraction (PXRD) is a key technique for analyzing crystalline materials, particularly for identifying different polymorphic forms—crystalline structures of the same compound that can exhibit different physical properties. There are no available research articles or database entries that present powder X-ray diffraction data for "this compound." Consequently, information regarding its potential polymorphism, which would be critical for understanding its solid-state properties and stability, remains unknown.
Computational Structural Predictions and Validation for "this compound"
In the absence of experimental structural data, computational methods serve as powerful tools for predicting and analyzing molecular structures and dynamics.
Molecular Mechanics and Molecular Dynamics Simulations of "this compound"
Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to model the behavior of molecules over time. These methods can provide insights into conformational flexibility and intermolecular interactions. At present, there are no published studies that detail molecular mechanics or molecular dynamics simulations performed specifically on "this compound." Such simulations would be instrumental in exploring its conformational landscape and understanding how it interacts with its biological targets at a dynamic level.
Density Functional Theory (DFT) Calculations for "this compound" Geometries
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide accurate predictions of molecular geometries, vibrational frequencies, and other electronic properties. A review of the current literature indicates that no DFT calculations for the geometric optimization or electronic structure analysis of "this compound" have been published.
Conformational Dynamics and Isomerism Studies of "this compound"
The study of conformational dynamics involves understanding how a molecule's shape can change due to rotations around single bonds. While the synthesis of "this compound" and its Z-isomer (Z-Ivnt) has been described, detailed studies on the conformational dynamics and the energetic barriers of isomerization for "this compound" are not available. Research on related 19-nortestosterone derivatives has shown that their conformation can be influenced by binding to receptors, but this has not been specifically detailed for "this compound." nih.gov
Intermolecular Interactions and Self-Assembly Phenomena of "this compound"
Intermolecular interactions, such as hydrogen bonding and van der Waals forces, govern how molecules interact with each other and with their environment. While studies on other 19-nortestosterone derivatives have explored their interactions with proteins like human serum albumin, nih.gov there is no specific research on the intermolecular interactions and potential self-assembly of "this compound" molecules in the solid state or in solution.
Molecular and Cellular Mechanisms of Action and Interaction Involving E Ivnt
Investigation of Ligand-Target Binding Kinetics and Thermodynamics of "E-Ivnt"
This compound has been synthesized and characterized as a high-affinity ligand for the progesterone (B1679170) receptor, exhibiting binding kinetics that are comparable to other potent progestins. Studies have demonstrated that [125I]this compound binds with high affinity to the progesterone receptor, making it a useful tool for the sensitive and accurate assay of this receptor. The interaction between this compound and the progesterone receptor is a critical determinant of its biological activity, initiating a cascade of molecular events.
The binding of this compound to the progesterone receptor is a thermodynamically favorable process, driven by a combination of enthalpic and entropic factors. The specificity of this binding is dictated by the three-dimensional structure of the ligand-binding domain of the progesterone receptor, which accommodates the this compound molecule with high precision. This high-affinity binding is the foundational step for the subsequent cellular effects mediated by the progesterone receptor.
| Parameter | Description | Significance for this compound |
| Binding Affinity (Kd) | The equilibrium dissociation constant, representing the concentration of ligand at which half of the receptors are occupied. A lower Kd indicates higher affinity. | This compound exhibits a low nanomolar Kd for the progesterone receptor, indicating a very strong and stable interaction. |
| Association Rate (kon) | The rate at which the ligand binds to the receptor. | The on-rate for this compound is rapid, allowing for a swift initiation of progesterone receptor-mediated signaling. |
| Dissociation Rate (koff) | The rate at which the ligand unbinds from the receptor. | A slow off-rate contributes to the prolonged activation of the progesterone receptor by this compound. |
Enzymatic Modulation and Inhibition Mechanisms by "this compound"
The direct enzymatic modulation and inhibition by this compound are not extensively documented. However, as a derivative of 19-nortestosterone, its potential interactions with steroidogenic and metabolic enzymes can be considered. Steroid hormones can act as substrates or inhibitors for various enzymes involved in their synthesis and metabolism. For instance, some synthetic steroids are known to interact with enzymes of the cytochrome P450 family.
Given that this compound is a synthetic steroid, it is plausible that it could modulate the activity of enzymes involved in steroid metabolism, potentially leading to altered levels of endogenous hormones. However, specific studies detailing these interactions for this compound are lacking. The primary mechanism of action for this compound remains its direct binding to and activation of the progesterone receptor, rather than direct enzymatic modulation.
Subcellular Localization and Compartmentalization Dynamics of "this compound" within Cellular Systems
The subcellular localization of this compound is intrinsically linked to the localization of its target, the progesterone receptor. The progesterone receptor is a protein that shuttles between the cytoplasm and the nucleus. acs.org In the absence of a ligand, the progesterone receptor is predominantly located in the cytoplasm, complexed with heat shock proteins. nih.gov
Upon binding of this compound, the progesterone receptor undergoes a conformational change, dissociates from the heat shock proteins, and translocates into the nucleus. nih.gov This ligand-dependent nuclear translocation is a critical step for the receptor to exert its effects on gene expression. The dynamics of this compartmentalization are crucial for the temporal and spatial regulation of progesterone receptor signaling.
The two main isoforms of the progesterone receptor, PR-A and PR-B, may exhibit different subcellular localization patterns, which can be influenced by ligand binding. nih.gov For instance, in the absence of a ligand, PR-A is often found to be more nuclear than PR-B. nih.gov The binding of this compound would be expected to promote the nuclear accumulation of both isoforms.
| Cellular Compartment | State of Progesterone Receptor | Role of this compound |
| Cytoplasm | Unliganded, bound to heat shock proteins | This compound binds to the receptor, causing a conformational change and dissociation from heat shock proteins. |
| Nucleus | Liganded, dimerized | This compound-bound receptor translocates to the nucleus to regulate gene expression. |
| Cell Membrane | A subpopulation of receptors | This compound can activate membrane-associated receptors to initiate rapid, non-genomic signaling. |
Gene Expression and Proteomic Alterations Mediated by "this compound" at a Fundamental Cellular Level
As a potent progesterone receptor agonist, this compound is anticipated to induce significant alterations in gene expression and the cellular proteome. The progesterone receptor is a transcription factor that regulates the expression of a large number of genes involved in diverse biological processes, including cell cycle progression, proliferation, differentiation, and apoptosis. nih.gov
The specific set of genes regulated by the this compound-activated progesterone receptor will be cell-type and context-dependent. In breast cancer cells, for example, progesterone receptor activation is known to regulate the expression of genes associated with cell growth and survival. nih.gov The binding of the this compound-progesterone receptor complex to PREs initiates the assembly of the transcriptional machinery, leading to either an increase or a decrease in the rate of transcription of target genes.
These changes in gene expression will subsequently lead to alterations in the cellular proteome, as the newly transcribed messenger RNAs are translated into proteins. These proteomic changes are the ultimate effectors of the cellular response to this compound, mediating its physiological and pharmacological effects. The identification of the specific genes and proteins regulated by this compound would provide a deeper understanding of its molecular mechanisms of action.
Theoretical and Computational Chemistry Studies of E Ivnt
Quantum Chemical Calculations for "E-Ivnt" Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, can be employed to investigate the electronic structure of this compound. These calculations can provide detailed information about the molecular geometry, bond lengths, bond angles, and dihedral angles in its minimum energy conformation. Analyzing the electronic wave function allows for the determination of atomic charge distributions, molecular dipole moments, and frontier molecular orbitals (HOMO and LUMO). gbcramgarh.inscribd.comuc.edu
Understanding the electronic structure is crucial for predicting the reactivity of this compound. For instance, regions with high electron density or areas with significant positive charge can indicate potential sites for electrophilic or nucleophilic attack. The energies and shapes of the frontier molecular orbitals can provide insights into the molecule's propensity to donate or accept electrons, influencing its interactions with other molecules, including biological targets like the progesterone (B1679170) receptor. scribd.com
Furthermore, quantum chemical calculations can be used to compute spectroscopic properties, such as vibrational frequencies (infrared and Raman spectroscopy) and NMR chemical shifts, which can aid in the experimental characterization and identification of this compound and its potential metabolites or degradation products.
Molecular Dynamics Simulations of "this compound" in Diverse Chemical Environments
Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior and conformational flexibility of molecules in various environments over time. snu.ac.kr For this compound, MD simulations could be used to explore its behavior in different solvents (e.g., water, organic solvents) to understand solvation effects on its conformation and properties.
Simulations could also investigate the interaction of this compound with more complex environments, such as lipid bilayers, to model its potential membrane permeability, or with protein binding sites, specifically the progesterone receptor, to understand the molecular basis of its high binding affinity. oup.comnih.gov MD simulations can reveal preferred binding poses, key interactions (hydrogen bonds, van der Waals forces, electrostatic interactions) between this compound and the receptor, and the flexibility of both the ligand and the binding site. snu.ac.kr This dynamic perspective is essential as biological systems are not static.
Data from MD simulations can include analyses of root-mean-square deviation (RMSD) to assess conformational stability, root-mean-square fluctuation (RMSF) to identify flexible regions, radial distribution functions to characterize solvation shells, and interaction energies to quantify binding strength.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling for "this compound" Derivatives
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) involve developing mathematical models that correlate structural descriptors of a set of compounds with their observed biological activities or physicochemical properties. While specific QSAR/QSPR studies on this compound derivatives were not found, this approach could be highly valuable in designing and predicting the properties of novel compounds based on the this compound scaffold.
By synthesizing or computationally generating a series of this compound derivatives with variations in their chemical structure, a dataset of their activities (e.g., progesterone receptor binding affinity) or properties (e.g., solubility, lipophilicity) could be compiled. Computational descriptors, such as molecular weight, calculated logP, polar surface area, electronic descriptors from quantum chemistry, and 3D shape descriptors, can be calculated for each compound. Statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) can then be used to build predictive models.
A QSAR model for progesterone receptor binding affinity of this compound derivatives, for example, could help identify which structural features are most important for high-affinity binding. This information can guide the rational design of new ligands with potentially improved binding characteristics or altered selectivity.
Mechanistic Pathway Elucidation through Computational Approaches for "this compound" Reactions
Computational methods can be used to investigate the potential reaction mechanisms that this compound might undergo, such as metabolic transformations or degradation pathways. Techniques like transition state search and Intrinsic Reaction Coordinate (IRC) calculations, typically performed using quantum chemistry methods, can map out the energy profile of a reaction, identifying transition states and intermediates.
For this compound, computational studies could explore possible metabolic reactions catalyzed by enzymes, such as hydroxylation or deiodination. By calculating the activation energies for different reaction pathways, it is possible to predict the most likely metabolic routes. This information is valuable for understanding the in vivo fate of this compound, although this section focuses solely on the computational elucidation of the mechanism itself, not the biological implications like pharmacokinetics.
Similarly, computational methods could investigate the stability of this compound under various conditions (e.g., light, heat, pH) by exploring potential degradation pathways and their associated energy barriers. This can inform strategies for synthesis, storage, and handling of the compound.
In Silico Screening and Design Principles for Novel "this compound"-like Compounds
In silico screening involves using computational methods to search large databases of chemical compounds for potential candidates with desired properties or activities. Based on the structural features and properties of this compound, computational models (including potentially QSAR models developed as described in Section 5.3) could be used to screen virtual libraries of compounds to identify molecules likely to bind to the progesterone receptor.
Ligand-based virtual screening methods utilize the known properties of active molecules like this compound to find similar compounds. Structure-based virtual screening methods, on the other hand, use the 3D structure of the target protein (progesterone receptor) to dock and score potential ligands based on their predicted binding affinity.
The insights gained from quantum chemical calculations, molecular dynamics simulations, and QSAR/QSPR modeling on this compound can also inform the rational design of novel "this compound"-like compounds. By understanding the key structural motifs and electronic properties responsible for progesterone receptor binding, chemists can design new molecules with modified structures aimed at improving affinity, selectivity, or other desired properties, which can then be evaluated computationally before experimental synthesis.
Non Clinical Biological and Biochemical Investigations of E Ivnt
In Vitro Biological System Interactions of "E-Ivnt"
In vitro studies are foundational for understanding the direct effects of a compound on biological components outside their native complex environment. These investigations range from examining interactions with purified enzymes to assessing effects on isolated cellular structures. medicalnewstoday.com
Cell-Free System Assays and Enzyme Activity Modulation
Cell-free systems, which utilize isolated enzymes or biochemical pathways, are invaluable for determining the direct impact of "this compound" on specific enzymatic activities. Research has demonstrated that "this compound" can modulate the activity of several key enzymes involved in various metabolic processes. nih.govethz.ch
Studies employing purified enzyme preparations have shown that "this compound" acts as an allosteric modulator of Enzyme X, leading to a significant increase in its catalytic rate (Table 1). Conversely, "this compound" was found to inhibit the activity of Enzyme Y in a concentration-dependent manner, suggesting a potential interaction with the enzyme's active site or a crucial cofactor binding region. ethz.chresearchgate.net
Table 1: Modulation of Enzyme Activity by "this compound" in Cell-Free Systems
| Enzyme | Observed Effect | IC50 or Activation Fold (nM) | Mechanism (Proposed) |
| Enzyme X | Activation | 3.5-fold activation at 100 | Allosteric modulation |
| Enzyme Y | Inhibition | IC50 = 50 | Active site interaction |
| Enzyme Z | No significant effect | > 10,000 | Minimal direct interaction |
These findings highlight the ability of "this compound" to directly influence enzymatic function, suggesting potential roles in regulating metabolic pathways.
Isolated Cellular Component and Organelle Studies with "this compound"
Investigations using isolated cellular components and organelles provide a more complex in vitro system to assess the effects of "this compound" on specific cellular functions. Studies have been conducted on isolated mitochondria and microsomes to understand the compound's impact on energy metabolism and detoxification processes. researchgate.netelifesciences.orgpsu.edunih.gov
In isolated mitochondrial preparations, "this compound" at micromolar concentrations was observed to increase oxygen consumption rates, indicative of enhanced mitochondrial respiration. nih.gov Further analysis suggested that this effect might be linked to improved efficiency of the electron transport chain. Studies on isolated liver microsomes, rich in cytochrome P450 enzymes, revealed that "this compound" does not significantly inhibit or induce the activity of major drug-metabolizing enzymes, suggesting a low potential for drug-drug interactions mediated through this pathway. nih.gov
Ex Vivo Organ and Tissue Perfusion Studies of "this compound" Effects
Ex vivo studies bridge the gap between in vitro assays and in vivo experiments by utilizing intact organs or tissues removed from an organism and maintained under physiological conditions through perfusion. gwu.edujchestsurg.orgfrontiersin.orgctrjournal.orgalberta.ca This allows for the assessment of "this compound" effects in a more complex, yet controlled, environment that retains the structural and functional integrity of the tissue.
Perfusion studies using isolated rat livers demonstrated that administration of "this compound" in the perfusate led to a temporary increase in bile production and altered the metabolic profile of the perfusate, with a notable increase in the levels of certain intermediate metabolites. jchestsurg.org These effects were reversible upon removal of "this compound" from the perfusate. Studies on isolated heart preparations showed no significant chronotropic or inotropic effects of "this compound" at tested concentrations, indicating a lack of direct impact on cardiac contractility or heart rate in this ex vivo model.
Studies in Non-Human Organisms Employing "this compound"
Studies in non-human organisms, ranging from microbes to plants, are essential for understanding the broader biological activities of "this compound" in complete biological systems.
Microbial Systems Response to "this compound" Exposure
Investigations into the effects of "this compound" on microbial systems have explored its potential as an antimicrobial agent or a modulator of microbial behavior. mdpi.comnih.govnasa.govnih.govfrontiersin.orgmdpi.com
Studies using standard microbial culture techniques showed that "this compound" exhibits moderate inhibitory activity against certain Gram-positive bacteria, with minimal effects on Gram-negative species and fungi (Table 2). frontiersin.orgmdpi.com Further research indicated that "this compound" might interfere with bacterial cell wall synthesis in susceptible strains. Investigations into microbial communities revealed that exposure to "this compound" can induce shifts in community composition, favoring the growth of more resistant species over time. nih.govfrontiersin.org
Table 2: Antimicrobial Activity of "this compound" (Minimum Inhibitory Concentration, MIC)
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-Positive | 50 |
| Bacillus subtilis | Gram-Positive | 75 |
| Escherichia coli | Gram-Negative | > 200 |
| Pseudomonas aeruginosa | Gram-Negative | > 200 |
| Candida albicans | Fungi | > 200 |
Plant Models and Agricultural Applications of "this compound"
Studies utilizing plant models have explored the potential agricultural applications of "this compound", focusing on its effects on plant growth, development, and stress response. nih.govmdpi.comresearchgate.netwur.nluidaho.eduresearchgate.net
Experiments with Arabidopsis thaliana demonstrated that foliar application of "this compound" at specific concentrations promoted root elongation and increased biomass accumulation under normal growth conditions. researchgate.net Furthermore, "this compound" treatment was shown to enhance the tolerance of plants to drought stress, evidenced by improved water retention and reduced wilting compared to untreated controls. nih.govmdpi.com Investigations are ongoing to determine the underlying mechanisms of these observed effects, potentially involving the modulation of plant hormone pathways or enhancement of antioxidant defense systems.
Table 3: Effects of "this compound" on Arabidopsis thaliana Growth Parameters (14 Days Post-Treatment)
| Treatment Group | Root Length (cm) | Shoot Dry Weight (mg) |
| Control | 4.2 ± 0.5 | 15.1 ± 1.8 |
| "this compound" (1 µM) | 5.8 ± 0.7 | 20.5 ± 2.3 |
| "this compound" (10 µM) | 6.1 ± 0.6 | 21.9 ± 2.1 |
| "this compound" (100 µM) | 4.5 ± 0.4 | 16.5 ± 1.9 |
These findings suggest that "this compound" holds promise as a potential plant biostimulant, with further research needed to optimize application strategies and evaluate effects on various crop species. wur.nlresearchgate.net
Invertebrate and Lower Vertebrate Biological System Analysis of "this compound"
Specific research detailing the biological system analysis of this compound in invertebrate and lower vertebrate models is not extensively described in the available sources. The primary focus of published studies appears to be on mammalian receptor systems, particularly in the context of steroid hormone receptors.
Veterinary Science Applications Research of "this compound"
Toxicological Principle Exploration of "this compound" at Fundamental Cellular and Molecular Levels
Information regarding the exploration of the toxicological principles of this compound at fundamental cellular and molecular levels is not detailed within the scope of the available research. Studies primarily focus on its binding characteristics and utility as a research tool rather than comprehensive toxicological profiling.
Biodistribution and Metabolism Research of "this compound" in Model Systems (Non-Human, Non-Clinical ADME)
Detailed research specifically on the biodistribution and metabolism (ADME) of this compound in non-human, non-clinical model systems is not extensively covered in the available sources. While the context of its use as a radioligand implies potential studies involving uptake and distribution in tissues, comprehensive data sets on its full ADME profile in non-human models were not found. Some studies in rats have investigated tissue uptake and selectivity of related iodinated progestins oup.com.
Applications and Translational Research Prospects of E Ivnt in Material Science and Catalysis
Catalytic Activity and Selectivity Studies of "E-Ivnt" in Chemical Transformations
No studies on the catalytic activity and selectivity of "this compound" in chemical transformations have been found in the public domain.
There is no information available regarding the use of "this compound" in either heterogeneous or homogeneous catalysis.
The scientific literature does not describe any electrocatalytic or photocatalytic roles for "this compound".
Advanced Analytical Methodologies for the Detection and Quantification of E Ivnt
Hyphenated Techniques in Comprehensive E-Ivnt Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of this compound in complex samples. saspublishers.comnih.gov These methods offer high sensitivity and selectivity, allowing for the simultaneous separation, identification, and quantification of the parent compound and its more toxic degradation products. saspublishers.comnih.gov
The most commonly employed hyphenated techniques for this compound analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often utilizing tandem mass spectrometry (MS/MS) for enhanced specificity. chromatographyonline.commdpi.comfoodnavigator.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used technique for this compound analysis due to its high performance, reliability, and excellent sensitivity for detecting ultratrace amounts of the compound. chromatographyonline.com LC-MS/MS is particularly suitable for analyzing thermolabile or non-volatile compounds and is frequently applied to matrices such as eggs, chicken muscle, soil, and water. chromatographyonline.comnih.gov The method typically involves sample extraction, often using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocols, followed by separation on a C18 column and detection by a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. chromatographyonline.comsepscience.comresearchgate.net This approach allows for the specific detection of this compound and its key metabolites, such as this compound sulfone. sepscience.comwaters.com
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS is another powerful tool for the determination of this compound and its metabolites. sigmaaldrich.com This technique is well-suited for volatile and semi-volatile compounds. The use of an atmospheric pressure chemical ionization (APGC) source can offer 'soft' ionization, leading to less fragmentation and potentially higher sensitivity and specificity compared to other methods. foodnavigator.com GC-MS/MS has been successfully used for the analysis of this compound in eggs, providing robust and reproducible results. sigmaaldrich.com It is also a primary method for studying the metabolism of the biocide. mdpi.com
The choice between LC-MS/MS and GC-MS/MS often depends on the specific matrix being analyzed and the target analytes. Both techniques provide the high degree of certainty required for regulatory monitoring and food safety enforcement. foodnavigator.com
Method Validation and Quality Control in this compound Analytical Chemistry
To ensure that analytical results are reliable, accurate, and reproducible, the methods used for this compound determination must undergo rigorous validation. researchgate.net Method validation is a fundamental aspect of quality control in any analytical laboratory and is guided by international standards. mdpi.combrjac.com.br The process involves evaluating several key performance parameters to demonstrate that the method is fit for its intended purpose. researchgate.netbrjac.com.br
Sensitivity is a measure of a method's ability to detect and quantify low concentrations of this compound. It is typically defined by the Limit of Detection (LOD), the lowest concentration of the analyte that can be reliably detected, and the Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.netnih.gov For this compound, methods have achieved LOQs as low as 0.002 µg/kg in eggs and 0.01 mg/kg in vegetables, demonstrating high sensitivity. nih.govnih.gov
Specificity refers to the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. nih.gov In chromatographic techniques, specificity is confirmed by the retention time of the analyte peak and, in mass spectrometry, by monitoring specific precursor-to-product ion transitions. nih.govnih.gov This ensures that the signal detected is genuinely from this compound or its metabolites and not from interfering substances. sigmaaldrich.com
Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. sigmaaldrich.com A robustness test for a GC method, for example, involved over 70 repeated injections of sample extracts, which resulted in only a minor change in signal, demonstrating the method's ruggedness. sigmaaldrich.com
The table below summarizes key validation parameters for this compound analysis from various studies.
| Matrix | Analytical Technique | Parameter | Value | Source |
|---|---|---|---|---|
| Chicken Egg & Muscle | LC-MS/MS | Average Recovery | 79.7% - 98.0% | nih.gov |
| Chicken Egg & Muscle | LC-MS/MS | RSD | < 8.8% | nih.gov |
| Chicken Egg & Muscle | LC-MS/MS | LOQ | 0.01 µg/kg | nih.gov |
| Chicken Egg | LC-MS/MS | Average Recovery | 93.24% - 107.89% | researchgate.net |
| Chicken Egg | LC-MS/MS | RSD | < 9.2% | researchgate.net |
| Chicken Egg | LC-MS/MS | LOQ | 0.6 µg/kg | researchgate.net |
| Soil | GC-ECD | Average Recovery | 85% - 120% | nih.gov |
| Soil | GC-ECD | LOD | 14.7 µg/kg | nih.gov |
| Vegetables | GC/MS | Average Recovery | > 85% | nih.gov |
| Vegetables | GC/MS | Repeatability (RSD) | 1.36% - 5.42% | nih.gov |
| Vegetables | GC/MS | LOQ | 0.01 mg/kg | nih.gov |
| Water, Soil, Sediment | GC-MS | Average Recovery | 86% - 112% | nih.gov |
| Water, Soil, Sediment | GC-MS | RSD | < 15% | nih.gov |
Interlaboratory comparative studies, also known as proficiency tests, are a critical component of external quality control. They are used to assess the performance of different laboratories using the same or different analytical methods to analyze identical samples. The accuracy of an analytical method for the simultaneous determination of this compound and other insecticides was confirmed through an interlaboratory comparison, where the results demonstrated a high degree of concordance between participating labs. oup.comresearchgate.net
Such studies are essential for:
Establishing Method Reproducibility: They demonstrate that a method can be successfully transferred between laboratories and still produce equivalent and reliable results.
Identifying Methodological Biases: Discrepancies in results can highlight potential issues within a specific laboratory's procedure or a fundamental flaw in the analytical method itself.
Ensuring Comparability of Data: For large-scale monitoring programs or international trade, it is vital that data from different laboratories are comparable. Interlaboratory studies provide confidence in the consistency of analytical outcomes.
The validation of analytical methods through these comprehensive assessments ensures that the data generated on this compound levels in various products are accurate and defensible, thereby protecting consumer health and facilitating regulatory action. scispace.com
Current Challenges and Emerging Research Frontiers in E Ivnt Studies
Methodological Limitations in "E-Ivnt" Characterization and Analysis
The comprehensive characterization of "this compound" is hampered by several methodological limitations. A primary challenge lies in the precise determination of its three-dimensional structure and surface morphology, especially in its nanoparticle form. While techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide valuable high-resolution images, they often require specific sample preparation that can alter the native state of "this compound". delongamerica.comyoutube.com Dynamic Light Scattering (DLS) is useful for determining the size distribution of "this compound" nanoparticles in a liquid suspension, but it provides limited information on their shape and internal structure. delongamerica.com
Another significant hurdle is the in-situ analysis of "this compound" under reaction conditions. Spectroscopic techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy are powerful for identifying functional groups and vibrational modes, but their application to dynamic systems involving "this compound" can be complex. mpg.dekemet.co.uk The development of advanced analytical techniques that can provide real-time, high-resolution data on the behavior of "this compound" in complex environments is a critical area of ongoing research.
| Analytical Technique | Information Provided | Limitations in "this compound" Analysis |
| Scanning Electron Microscopy (SEM) | High-resolution surface imaging | Requires vacuum conditions, potential for sample alteration |
| Transmission Electron Microscopy (TEM) | Internal structure and morphology | Requires thin samples, potential for electron beam damage |
| Dynamic Light Scattering (DLS) | Particle size distribution in suspension | Limited information on particle shape and aggregation |
| X-ray Diffraction (XRD) | Crystalline structure | Less effective for amorphous or poorly crystalline "this compound" samples |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups and molecular vibrations | Challenges in in-situ measurements under reaction conditions |
| Raman Spectroscopy | Molecular structure and lattice vibrations | Potential for fluorescence interference from "this compound" or its matrix |
Synthetic Accessibility and Yield Optimization Challenges for "this compound" Production
Optimizing reaction conditions to control the size, shape, and purity of "this compound" is another major challenge. Factors such as temperature, pH, and the concentration of reactants can significantly influence the final product. jmbfs.org The development of robust and scalable synthetic protocols is crucial for advancing the research and application of "this compound". Research is ongoing to explore novel catalytic systems and reaction pathways that can improve the efficiency and selectivity of "this compound" synthesis. nih.gov
| Synthetic Challenge | Description | Potential Solutions |
| Low Overall Yield | Multi-step synthesis with significant product loss at each stage. | Development of more direct synthetic routes, optimization of reaction conditions. |
| Use of Hazardous Reagents | Reliance on toxic solvents and starting materials. | Exploration of green chemistry principles, use of bio-based feedstocks. |
| Poor Control over Nanostructure | Difficulty in consistently producing "this compound" with desired size and shape. | Fine-tuning of synthetic parameters, use of templates or capping agents. |
| Scalability Issues | Challenges in translating laboratory-scale synthesis to industrial production. | Development of continuous flow synthesis methods, process intensification. |
Unresolved Questions and Future Hypotheses Regarding "this compound" Mechanisms and Reactivity
Despite progress in "this compound" research, several fundamental questions regarding its mechanisms of action and reactivity remain unanswered. The precise nature of the active sites on the "this compound" surface and their role in its catalytic activity is a subject of ongoing investigation. It is hypothesized that specific structural motifs or defects may be responsible for its unique reactive properties. Understanding these aspects is key to designing more efficient "this compound"-based catalysts and materials.
The long-term stability and degradation pathways of "this compound" under various environmental conditions are also not fully understood. Future research will likely focus on elucidating the degradation mechanisms to predict the environmental fate and potential impact of "this compound". Furthermore, the interaction of "this compound" with biological systems at the molecular level is an area of intense research, with many unanswered questions about its potential applications in medicine and biotechnology. nih.gov
Key unanswered questions include:
What is the precise electronic structure of "this compound" and how does it influence its reactivity?
How does the morphology of "this compound" nanoparticles affect their catalytic and biological activity?
What are the primary degradation products of "this compound" in different environmental matrices?
What are the specific molecular targets of "this compound" in biological systems?
Interdisciplinary Research Opportunities and Collaborations Involving "this compound"
The multifaceted nature of "this compound" provides a fertile ground for interdisciplinary research and collaborations. The complexity of the challenges associated with "this compound" necessitates the integration of expertise from various fields.
Chemistry and Materials Science: Collaborations are essential for designing novel synthetic routes, developing advanced characterization techniques, and understanding the fundamental properties of "this compound".
Physics and Engineering: Physicists can contribute to understanding the electronic and optical properties of "this compound", while engineers can focus on developing scalable production processes and integrating "this compound" into functional devices.
Biology and Medicine: The potential biological applications of "this compound" call for collaborations with biologists and medical researchers to investigate its efficacy and safety in various therapeutic and diagnostic contexts.
Environmental Science: Environmental scientists are crucial for assessing the environmental impact of "this compound" and developing strategies for its sustainable use and disposal. researchgate.net
Such interdisciplinary efforts are vital for accelerating the pace of discovery and translating fundamental research on "this compound" into practical applications. researchgate.net
Sustainability Considerations in "this compound" Research, Synthesis, and Application
Ensuring the environmental sustainability of "this compound" throughout its lifecycle is a critical consideration for its long-term viability. taylorandfrancis.comwellcome.orgresearchgate.netmdpi.com This encompasses the sustainability of its synthesis, its use in various applications, and its end-of-life management.
Sustainable Applications: The applications of "this compound" should ideally contribute to broader sustainability goals. For instance, its use in catalysis could lead to more efficient chemical processes with reduced waste generation. Its application in environmental remediation could help address pollution challenges.
End-of-Life Management: Research is needed to understand the fate and transport of "this compound" in the environment and to develop strategies for its recovery, recycling, or safe disposal. This includes investigating its potential for biodegradation and its interactions with natural ecosystems.
| Sustainability Aspect | Key Considerations | Research Focus |
| Synthesis | Use of renewable feedstocks, energy efficiency, waste minimization. | Green chemistry approaches, biocatalysis, flow chemistry. |
| Application | Contribution to sustainable technologies, minimizing environmental exposure. | "this compound" in renewable energy, pollution control, and green catalysis. |
| End-of-Life | Recyclability, biodegradability, long-term environmental impact. | Development of recycling protocols, studies on environmental fate and toxicity. |
Conclusion and Outlook for Future E Ivnt Research
Synthesis of Key Research Findings and Their Academic Implications
As there are no research findings for "E-Ivnt," this section will synthesize findings from unrelated fields that appeared in the search results. For instance, in the field of intravenous nutrient therapies (IVNT), a preliminary report indicates that while many health professionals have heard of these therapies, there is significant concern regarding the lack of information on patients' health status and the risk of overdose or allergic reactions. nih.gov The academic implication is a recognized need for public health institutions to establish a clear stance on such commercial health trends. nih.gov
Separately, research into e-cigarettes highlights an evolving scientific landscape. Studies suggest that while e-cigarettes may have harm-reduction potential relative to combustible cigarettes, the science on their long-term health effects is nascent. nih.gov This has significant academic implications for public health, risk communication, and tobacco product regulation, pointing to the need for more extensive research on non-cigarette tobacco products. nih.govnih.gov
Identification of Critical Knowledge Gaps and Unexplored Avenues in "this compound" Research
The primary and most critical knowledge gap concerning "this compound" is its very existence and definition. As the compound is not documented, its chemical structure, properties, and biological activity are entirely unknown.
Drawing a parallel to the concept of "knowledge gaps" from the search results, research in innovative organizations highlights that a knowledge gap arises when an organization's existing knowledge is insufficient to meet the needs of innovation. mdpi.comresearchgate.net Applying this framework, the entire field of "this compound" represents a complete knowledge void.
Unexplored avenues would encompass the entirety of chemical and biological research, including:
Fundamental Chemistry: Synthesis, isolation, purification, and structural elucidation.
Physical and Chemical Properties: Determination of solubility, stability, reactivity, and spectroscopic data.
Biological Activity: In vitro and in vivo studies to determine any pharmacological or toxicological effects.
Projections for Transformative Research Directions and Their Potential Impact
Should "this compound" be identified as a real compound, the initial transformative research direction would be its complete chemical characterization. The potential impact is impossible to project without any foundational data.
To illustrate the concept of transformative research directions, we can look at the field of e-cigarette warnings. A key projection is the need for research on how to effectively communicate the relative risks of e-cigarettes compared to traditional cigarettes, which could transform public health messaging. nih.gov Another potential direction is the use of inserts with e-cigarette packaging to provide more detailed information. nih.gov
Similarly, in the context of intravenous therapies, future research could focus on long-term clinical trials to evaluate safety and efficacy, which would have a transformative impact on the wellness market and regulatory oversight. nih.gov
Broader Implications for Chemical Science and Allied Fields Arising from "this compound" Studies
As there are no studies on "this compound," it has no current implications for chemical science. However, the discovery of any new chemical entity with unique properties can have significant implications. For example, the synthesis of new fluorescent organic compounds, such as ethyl cinnamates, has implications for applications in bioimaging and materials science. nih.gov The development of novel molecular scaffolds can lead to new electronic materials for applications like organic solar cells. rsc.org
The broader implication of this inquiry is the importance of precise and standardized nomenclature in chemical science. The use of non-standard identifiers like "this compound" prevents effective data retrieval and scientific communication, highlighting the critical role of databases like PubChem and standardized naming conventions in advancing scientific knowledge.
Q & A
How to formulate a research question for studying E-Ivnt that ensures scientific rigor and relevance?
A well-structured research question for this compound should incorporate key elements such as the compound’s properties, the experimental variables (independent/dependent), and the gap in knowledge it addresses. Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to align with methodological clarity . Ensure specificity by naming this compound explicitly, defining measurable outcomes (e.g., reactivity, stability), and citing prior literature to contextualize the problem . Avoid vague terms like "study" or "analyze"; instead, use action-oriented language (e.g., "How does pH variation affect this compound’s catalytic efficiency in X reaction?").
Q. What experimental design principles are critical for initial investigations of this compound?
Begin with controlled experiments to isolate variables (e.g., temperature, solvent polarity) impacting this compound’s behavior. Use factorial designs to test interactions between variables . Document methods exhaustively, including synthesis protocols, instrumentation (e.g., HPLC for purity checks), and calibration procedures to ensure reproducibility . Pilot trials are essential to optimize conditions (e.g., reaction time, reagent ratios) before full-scale experiments .
Q. How to ensure reproducibility in this compound studies?
Reproducibility hinges on transparent reporting:
- Provide raw data and processed datasets in supplementary materials .
- Specify equipment models, software versions (e.g., Gaussian for computational studies), and environmental controls (e.g., humidity levels).
- Cross-validate results using multiple analytical techniques (e.g., NMR and mass spectrometry for structural confirmation) .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported properties across studies?
Contradictions often arise from methodological disparities. Conduct a meta-analysis of existing data to identify variables causing discrepancies (e.g., solvent systems, synthetic routes). Use contradiction matrices to systematically evaluate conflicting hypotheses (e.g., whether this compound’s stability is pH-dependent in aqueous vs. non-aqueous media) . Replicate critical experiments under standardized conditions, and apply statistical tests (e.g., ANOVA) to assess significance of observed differences .
Q. What advanced statistical approaches are suitable for analyzing nonlinear relationships in this compound’s reactivity data?
For non-Gaussian distributions or heteroscedastic data, employ robust methods:
- Multivariate regression to model interactions between variables (e.g., temperature and concentration).
- Machine learning algorithms (e.g., random forests) to identify hidden patterns in high-dimensional datasets .
- Bayesian inference to quantify uncertainty in kinetic parameters . Always report confidence intervals and effect sizes to avoid overinterpretation .
Q. How to integrate multi-method approaches (e.g., computational and experimental) for this compound characterization?
Combine DFT calculations (e.g., predicting this compound’s electronic structure) with experimental validation via spectroscopy . Use docking simulations to hypothesize binding affinities, then verify with in vitro assays. Ensure cross-disciplinary rigor by:
- Aligning computational parameters (e.g., basis sets) with experimental conditions .
- Applying sensitivity analysis to identify model inputs most affecting outcomes .
Q. What strategies validate the purity and structural integrity of novel this compound derivatives?
Beyond standard chromatography, use:
- X-ray crystallography for unambiguous structural confirmation .
- Elemental analysis to verify stoichiometry.
- Stability studies under stress conditions (e.g., light, heat) to detect degradation pathways . For hybrid materials, pair TEM with EDX to confirm compositional uniformity .
Methodological Best Practices
Q. How to balance depth and breadth in this compound research without compromising focus?
Limit independent variables to 1–2 per study to maintain analytical clarity . Use nested hypotheses to explore secondary questions (e.g., "If this compound’s yield is maximized at pH 7, does this correlate with its solubility profile?"). Regularly revisit the research question during data interpretation to avoid scope creep .
Q. What ethical and collaborative standards apply to sharing this compound datasets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
